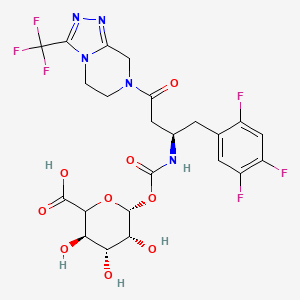

Sitagliptin Carbamoyl beta-D-Glucuronide

Description

Significance of Phase II Drug Metabolism in Drug Disposition Research

Phase II metabolism, also known as the conjugation phase, plays a pivotal role in drug disposition. researchgate.net Following Phase I reactions, which typically introduce or expose functional groups on a drug molecule, Phase II enzymes attach small, polar, endogenous molecules to the drug or its Phase I metabolite. researchgate.net This conjugation dramatically increases the water solubility of the compound, facilitating its elimination from the body, primarily through urine or bile. researchgate.net

The significance of studying Phase II metabolism is multifaceted. It is a crucial determinant of a drug's clearance rate and, consequently, its duration of action and potential for accumulation. Understanding these pathways is essential for predicting drug-drug interactions, as co-administered drugs can compete for the same conjugation enzymes. Furthermore, while generally considered a detoxification pathway, some conjugated metabolites can be chemically reactive or pharmacologically active. Therefore, a comprehensive characterization of Phase II metabolic profiles is a cornerstone of modern drug development and safety assessment.

Overview of Glucuronidation as a Major Phase II Metabolic Pathway

Among the various Phase II reactions, glucuronidation is the most predominant and versatile pathway for the metabolism of drugs and other xenobiotics. researchgate.netresearchgate.net This process involves the transfer of glucuronic acid, a sugar acid derived from glucose, from the high-energy co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. doi.org This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov

The addition of the highly polar glucuronic acid moiety significantly enhances the hydrophilicity of the substrate, thereby promoting its excretion. doi.org A wide array of functional groups can undergo glucuronidation, including hydroxyls, carboxyls, amines, and thiols. doi.org The resulting glucuronide conjugates are typically inactive and readily eliminated. The liver is the primary site of glucuronidation, although UGT enzymes are also present in other tissues such as the intestine, kidneys, and brain. nih.gov

Classification and Academic Context of N-Carbamoyl Glucuronides

Glucuronide conjugates are classified based on the atom to which the glucuronic acid is attached. While O-glucuronides (formed at hydroxyl or carboxyl groups) are the most common, N-glucuronides can also be formed at nitrogen-containing functional groups. A particularly interesting and less common subclass of N-glucuronides is the N-carbamoyl glucuronides.

The formation of these metabolites is mechanistically distinct. It is proposed to involve the reaction of a primary or secondary amine on the drug molecule with carbon dioxide (CO2) to form a transient carbamic acid intermediate. researchgate.netresearchgate.net This carbamic acid is then rapidly conjugated with glucuronic acid by UGT enzymes. researchgate.netresearchgate.net N-carbamoyl glucuronides have been reported for a limited number of drugs, including sitagliptin (B1680988). researchgate.netresearchgate.net Their formation can be influenced by factors such as the local concentration of CO2 and the specific UGT isoforms present. nih.gov The study of these rare metabolic pathways is of academic interest as it expands our understanding of the diverse capabilities of drug-metabolizing enzymes.

Rationale for Research on Sitagliptin Carbamoyl (B1232498) beta-D-Glucuronide

Detailed Research Findings

Physicochemical Properties of Sitagliptin and its Carbamoyl Glucuronide Metabolite

The following table summarizes some of the key physicochemical properties of the parent drug, sitagliptin, and its metabolite, Sitagliptin Carbamoyl beta-D-Glucuronide.

| Property | Sitagliptin | This compound |

| Molecular Formula | C₁₆H₁₅F₆N₅O | C₂₃H₂₃F₆N₅O₉ |

| Molecular Weight | 407.31 g/mol nih.gov | 627.5 g/mol caymanchem.com |

| Water Solubility | 3.40e-02 g/L nih.gov | Soluble caymanchem.com |

| LogP | 1.5 nih.gov | Not available |

| CAS Number | 486460-32-6 nih.gov | 940002-59-5 caymanchem.com |

Note: The properties of the metabolite are based on available data for research-grade compounds.

In Vivo and In Vitro Findings on this compound

Studies on the metabolism of sitagliptin have been conducted in both humans and preclinical species. A pivotal human study using radiolabeled [¹⁴C]sitagliptin provided detailed insights into its metabolic fate.

| Study Type | Key Findings | Reference |

| Human In Vivo Study | After a single oral dose of [¹⁴C]sitagliptin, approximately 16% of the dose was excreted as metabolites. nih.gov | Vincent et al., 2007 |

| This compound was identified as a minor metabolite in human plasma and urine. nih.gov | Vincent et al., 2007 | |

| This metabolite accounted for approximately 1% of the total radioactivity in plasma. researchgate.net | Vincent et al., 2007 | |

| Animal In Vitro/In Vivo Studies | The N-carbamoyl glucuronide metabolite of sitagliptin has also been observed in rat and dog plasma. caymanchem.comglpbio.com | Beconi et al., 2007 |

| In vitro studies with liver microsomes from various species (mouse, rat, hamster, dog, monkey, and human) have shown the formation of N-carbamoyl glucuronides, suggesting a common pathway, though the extent of formation can vary between species. doi.org |

UGT Enzymes Implicated in N-Carbamoyl Glucuronidation

While the specific UGT enzymes responsible for the formation of this compound have not been definitively identified, research on other compounds that form N-carbamoyl glucuronides has implicated several UGT isoforms.

| UGT Isoform | Implication in N-Carbamoyl Glucuronidation | Reference |

| UGT1A1 | Shown to be involved in the N-carbamoyl glucuronidation of other compounds. doi.org | Argikar et al., 2010 |

| UGT1A3 | Also implicated in the formation of N-carbamoyl glucuronides. doi.org | Argikar et al., 2010 |

| UGT2B7 | Considered a key enzyme in the N-carbamoyl glucuronidation of several drugs, including sertraline (B1200038). doi.org | Obach et al., 2005 |

It is plausible that one or more of these UGT enzymes are involved in the biotransformation of sitagliptin to its carbamoyl glucuronide conjugate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15-,16-,17-,18?,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDZQUQEXZXGMZ-NFUVLYPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F6N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Biotransformation Pathways of Sitagliptin Carbamoyl Beta D Glucuronide

Parent Compound: Sitagliptin (B1680988) and its Metabolic Landscape

Sitagliptin is an orally active, potent, and selective inhibitor of the dipeptidyl peptidase 4 (DPP-4) enzyme. nih.govnih.gov Its primary therapeutic action involves enhancing the levels of active incretin (B1656795) hormones, which play a role in glucose homeostasis. youtube.comyoutube.com The metabolic fate of sitagliptin is characterized by limited biotransformation, with the majority of the compound being excreted unchanged. nih.govdrugbank.com However, several minor metabolites are formed, including the N-carbamoyl glucuronide conjugate. nih.gov

In research settings, sitagliptin has been characterized as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme. nih.gov DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of certain polypeptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govyoutube.com By inhibiting DPP-4, sitagliptin prevents the rapid inactivation of these incretins, thereby increasing their plasma concentrations. youtube.comyoutube.com

This enhanced incretin activity leads to several downstream effects, such as stimulating glucose-dependent insulin (B600854) secretion from pancreatic beta-cells and suppressing glucagon (B607659) release from pancreatic alpha-cells. nih.govyoutube.com Studies using animal models, such as ob/ob mice, have demonstrated that sitagliptin administration leads to a long duration of DPP-4 inhibition and a corresponding improvement in glucose tolerance. nih.gov Furthermore, model-based analyses of clinical data have shown that sitagliptin improves beta-cell function in both the fasting and postprandial states. nih.gov

The elimination of sitagliptin is predominantly renal. nih.govresearchgate.net Studies in humans using radiolabeled [14C]sitagliptin have shown that after a single oral dose, the majority of the administered radioactivity is recovered in the urine. nih.gov Fecal excretion accounts for a smaller portion of the dose. nih.gov

The parent drug is the main radioactive component found in plasma, urine, and feces, indicating that sitagliptin undergoes limited metabolism. nih.gov Approximately 79% of an administered dose is excreted in the urine as the unchanged parent compound. nih.govdrugbank.com

While metabolism is a minor elimination pathway, six metabolites have been identified at trace levels in human plasma and urine. nih.gov These metabolites collectively account for only about 16% of the administered dose. nih.gov The identified metabolites include:

The N-carbamoyl glucuronic acid conjugate of sitagliptin.

An N-sulfate conjugate.

A mixture of hydroxylated derivatives.

An ether glucuronide of a hydroxylated metabolite.

Two metabolites resulting from the oxidative desaturation of the piperazine (B1678402) ring followed by cyclization. nih.gov

The limited oxidative metabolism of sitagliptin is primarily mediated by the cytochrome P450 isozyme CYP3A4, with a minor contribution from CYP2C8. nih.gov In vitro studies with rat hepatocytes also indicate that sitagliptin undergoes minimal metabolism. longdom.orgstrath.ac.uk

Table 1: Excretion of [14C]Sitagliptin in Humans After a Single Oral Dose

| Excretion Route | Percentage of Administered Dose | Primary Component |

|---|---|---|

| Urine | ~87% nih.gov | Unchanged Sitagliptin |

| Feces | ~13% nih.gov | Unchanged Sitagliptin |

| Total Metabolites | ~16% nih.gov | Various |

Biosynthesis of Sitagliptin Carbamoyl (B1232498) beta-D-Glucuronide

Among the trace metabolites of sitagliptin is Sitagliptin Carbamoyl beta-D-Glucuronide, an N-carbamoyl glucuronide conjugate. nih.gov The formation of this type of metabolite is relatively uncommon and involves a specific biochemical pathway known as N-carbamoyl glucuronidation. doi.orgnih.gov

The formation of an N-carbamoyl glucuronide is a two-step process. It begins with the formation of a carbamic acid intermediate, which is subsequently conjugated with glucuronic acid. nih.govresearchgate.net This pathway is relevant for compounds like sitagliptin that possess a primary or secondary amine functional group. nih.govresearchgate.net

The initial step in the biosynthesis is the reversible reaction of an amine with carbon dioxide (CO2) to form a carbamic acid. nih.govresearchgate.net The primary amine of the sitagliptin molecule can react with endogenous CO2, which exists in equilibrium with bicarbonate in biological systems, to form a transient carbamic acid intermediate. doi.orgnih.gov

Mechanistic studies on other amine-containing compounds have confirmed the incorporation of CO2 into the final metabolite. doi.orgresearchgate.net Using 13C-labeled CO2 in incubations with liver microsomes, researchers have demonstrated that the carbon atom of the carbamoyl moiety originates from CO2 in the incubation buffer. doi.orgnih.govresearchgate.net The formation of the carbamic acid is a non-enzymatic adduction that is dependent on the presence of CO2. researchgate.net Studies have shown that the formation of N-carbamoyl glucuronides is significantly higher in bicarbonate buffers compared to phosphate (B84403) buffers, underscoring the direct role of CO2/bicarbonate in facilitating the formation of the carbamic acid intermediate. doi.org

Once formed, the carbamic acid intermediate serves as a substrate for UDP-glucuronosyltransferase (UGT) enzymes. doi.orgnih.gov This enzymatic reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the carbamic acid. doi.org This conjugation results in the formation of a stable N-carbamoyl glucuronide, such as this compound. nih.gov

While the specific UGT isoforms responsible for the glucuronidation of the sitagliptin-carbamic acid intermediate have not been detailed, studies on other N-carbamoyl glucuronidation reactions have identified several key enzymes. For another DPP-4 inhibitor, the UGT1A1, UGT1A3, and UGT2B7 isoforms were found to catalyze the reaction. doi.orgnih.gov For the drug lorcaserin (B1675133), N-carbamoyl glucuronidation was predominantly catalyzed by UGT2B7, UGT2B15, and UGT2B17, with minor roles for UGT1A6 and UGT1A9. nih.gov These findings suggest that multiple UGT enzymes are capable of catalyzing this type of conjugation. nih.gov

Table 2: UGT Isoforms Implicated in N-Carbamoyl Glucuronidation of Various Compounds

| Compound | Implicated UGT Isoforms |

|---|---|

| DPP-4 Inhibitor (not sitagliptin) | UGT1A1, UGT1A3, UGT2B7 doi.orgnih.gov |

| Lorcaserin | UGT2B7, UGT2B15, UGT2B17 (major); UGT1A6, UGT1A9 (minor) nih.gov |

| Sertraline (B1200038) | UGT2B7 (principal); UGT1A3, UGT1A6, UGT2B4 (measurable activity) doi.org |

Enzyme Systems Catalyzing N-Carbamoyl Glucuronidation

The enzymatic catalysis of N-carbamoyl glucuronidation is a specialized biotransformation process primarily mediated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These enzymes are critical in the metabolism of a wide array of xenobiotics and endogenous compounds, facilitating their elimination from the body by increasing their water solubility.

Identification and Characterization of UDP-Glucuronosyltransferases (UGTs) Involved

While direct in-vitro phenotyping studies specifically for this compound are not extensively detailed in publicly available literature, research on analogous compounds and the general principles of UGT-mediated metabolism provide strong indications of the enzymes involved. The formation of N-carbamoyl glucuronides is considered a rare metabolic pathway, and the specific UGT isoforms responsible have been a subject of scientific investigation. nih.gov

Research into the N-carbamoyl glucuronidation of a different dipeptidyl peptidase-4 (DPP-4) inhibitor has shed light on the potential UGT isoforms involved in this biotransformation. In vitro studies with human recombinant UGT enzymes demonstrated that specific isoforms within the UGT1A family are capable of catalyzing the formation of N-carbamoyl glucuronides. Notably, UGT1A1 and UGT1A3 were identified as being active in this process. nih.govresearchgate.net These findings suggest that these particular isoforms possess the necessary substrate specificity to mediate the conjugation of glucuronic acid to the carbamoyl intermediate of compounds like sitagliptin.

In addition to the UGT1A family, the UGT2B family of isoforms has also been implicated in N-carbamoyl glucuronidation. The same in-vitro studies that identified the role of UGT1A1 and UGT1A3 also demonstrated the catalytic activity of UGT2B7 in the formation of an N-carbamoyl glucuronide metabolite. nih.govresearchgate.net This indicates that enzymes from both the UGT1A and UGT2B subfamilies can contribute to this specific metabolic pathway.

In Vitro Reaction Phenotyping Studies of UGTs

In vitro reaction phenotyping is a crucial methodology for identifying the specific enzymes responsible for the metabolism of a drug candidate. bioivt.comnih.govlabcorp.com These studies typically involve incubating the drug with a panel of recombinant human UGT enzymes to determine which isoforms exhibit catalytic activity towards the formation of a particular metabolite.

For a structurally related DPP-4 inhibitor, in vitro experiments using UGT Supersomes in a carbon dioxide-rich environment led to the detection of the N-carbamoyl glucuronide metabolite in incubations containing UGT1A1, UGT1A3, and UGT2B7. nih.govresearchgate.net The requirement of a CO2-rich environment in these experiments is noteworthy, as it suggests the incorporation of CO2 from the bicarbonate buffer into the carbamoyl moiety of the resulting metabolite. nih.gov While these findings are for an analogous compound, they provide a strong basis for inferring the involvement of the same UGT isoforms in the N-carbamoyl glucuronidation of sitagliptin.

Table 1: UGT Isoforms Implicated in N-Carbamoyl Glucuronidation of a DPP-4 Inhibitor This table is based on findings for a structurally related DPP-4 inhibitor and suggests potential involvement for sitagliptin.

| UGT Isoform | Family | Catalytic Activity Observed |

|---|---|---|

| UGT1A1 | UGT1A | Yes |

| UGT1A3 | UGT1A | Yes |

| UGT2B7 | UGT2B | Yes |

Context within Overall Sitagliptin Metabolism

Relative Contribution to Total Metabolic Clearance of Sitagliptin

Sitagliptin undergoes limited metabolism in humans. The majority of the administered dose is excreted in the urine as the unchanged parent drug. nih.gov Metabolic products, including this compound, account for a small fraction of the total elimination.

Table 2: Overview of Sitagliptin Metabolism

| Metabolic Fate | Percentage of Administered Dose |

|---|---|

| Excreted as Unchanged Drug | ~84% |

| Excreted as Metabolites | ~16% |

Co-occurrence with Other Sitagliptin Metabolites (e.g., N-sulfation, hydroxylation, oxidative desaturation)

This compound does not appear in isolation; it is part of a profile of six metabolites found at trace levels in human plasma and urine. nih.govnih.gov These metabolites are the result of several biotransformation reactions, including N-sulfation, hydroxylation, and oxidative desaturation. nih.govstrath.ac.uk While the parent drug accounts for about 74% of the total radioactivity in plasma, these six metabolites collectively represent a small fraction. nih.gov

The primary metabolic pathways for sitagliptin that co-occur with the formation of this compound are:

N-sulfation: This Phase II conjugation reaction results in the formation of an N-sulfate conjugate of sitagliptin (M1). nih.govmedkoo.com This metabolite accounts for approximately 2% of the dose. nih.govdrugbank.com

Hydroxylation: Phase I metabolism includes the hydroxylation of the sitagliptin molecule at an unknown site, creating a hydroxylated derivative (M6). nih.govdrugbank.com This pathway accounts for about 2% of the dose. nih.govdrugbank.com Further metabolism can occur, leading to an ether glucuronide of this hydroxylated metabolite. nih.govresearchgate.net

Oxidative Desaturation: This process involves the oxidative desaturation of the piperazine ring of sitagliptin, which is then followed by cyclization. nih.govnih.gov This pathway produces two stereoisomeric metabolites, a cis isomer (M2) and a trans isomer (M5). nih.govdrugbank.comnih.gov Together, these metabolites are the most abundant, each accounting for approximately 6% of the dose. nih.govdrugbank.com

The following table summarizes the key metabolites of sitagliptin found in humans and their pathways of formation.

| Metabolite Code | Metabolite Name/Description | Formation Pathway |

| M1 | Sitagliptin N-sulfate | N-sulfation |

| M2 | cis-isomer from oxidative desaturation | Oxidative desaturation of the piperazine ring followed by cyclization |

| M4 | This compound | N-carbamoyl glucuronidation |

| M5 | trans-isomer from oxidative desaturation | Oxidative desaturation of the piperazine ring followed by cyclization |

| M6 | Hydroxylated sitagliptin | Hydroxylation |

| - | Ether glucuronide of hydroxylated metabolite | Hydroxylation followed by glucuronidation |

In Vitro Investigations of Sitagliptin Carbamoyl Beta D Glucuronide Formation

Methodologies for In Vitro Metabolite Generation

The laboratory generation of Sitagliptin (B1680988) Carbamoyl (B1232498) beta-D-Glucuronide relies on established drug metabolism incubation systems.

The formation of Sitagliptin Carbamoyl beta-D-Glucuronide has been successfully demonstrated in vitro using liver microsomes from various mammalian species, including humans, monkeys, dogs, hamsters, rats, and mice. researchgate.netnih.govdoi.org Liver microsomes are a standard in vitro tool as they contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are essential for glucuronidation. researchgate.net

To identify the specific enzymes responsible for this biotransformation, studies have utilized recombinant human UGTs expressed in systems like Supersomes. researchgate.netdoi.org Investigations have shown that the N-carbamoyl glucuronidation of the parent compound is catalyzed by multiple UGT isoforms. Specifically, UGT1A1, UGT1A3, and UGT2B7 have been identified as capable of forming the carbamoyl glucuronide metabolite in a carbon dioxide-rich environment. researchgate.netnih.govdoi.org While sertraline (B1200038) and varenicline (B1221332) N-carbamoyl glucuronidation is primarily handled by UGT2B7, the formation for other compounds can involve a broader range of UGTs. doi.org

Table 1: Recombinant Human UGT Isozymes Involved in the Formation of this compound

| UGT Isozyme | Catalytic Activity |

|---|---|

| UGT1A1 | Detected |

| UGT1A3 | Detected |

| UGT2B7 | Detected |

This table summarizes the findings from in vitro incubations with cloned expressed UGT Supersomes. researchgate.netdoi.org

The successful in vitro generation of this metabolite is highly dependent on specific incubation conditions that mimic the necessary physiological environment.

A critical factor for the formation of N-carbamoyl glucuronides is the presence of carbon dioxide (CO2). researchgate.netresearchgate.net The reaction involves the initial formation of a carbamic acid intermediate when CO2 reacts with the primary or secondary amine group of the parent compound. researchgate.net This intermediate is then conjugated with glucuronic acid. researchgate.netresearchgate.net

In vitro incubations demonstrate that the formation of this compound is significantly enhanced or only occurs when conducted in a CO2-rich environment, often achieved by using a bicarbonate buffer system in equilibrium with exogenous CO2. researchgate.netnih.gov Mechanistic studies using stable isotope-labeled 13CO2 confirmed that the carbon atom in the carbamoyl moiety originates from the CO2 in the incubation environment. researchgate.netnih.gov

As with all glucuronidation reactions, the process is dependent on the presence of the activated sugar donor, Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). researchgate.net UDP-glucuronosyltransferases (UGTs) catalyze the transfer of the glucuronic acid moiety from UDPGA to the carbamic acid intermediate of sitagliptin, resulting in the final stable N-carbamoyl glucuronide conjugate. researchgate.netresearchgate.net

Optimization of Incubation Conditions for N-Carbamoyl Glucuronidation

Species Comparative In Vitro Metabolism

Investigating the formation of metabolites across different species is a key step in drug metabolism studies, providing insights into potential differences in biotransformation pathways.

The in vitro formation of this compound has been observed in liver microsome incubations from all tested species: mouse, rat, hamster, dog, monkey, and human. researchgate.netnih.govdoi.org However, the extent of formation varies significantly among these species. researchgate.netdoi.org

Based on the ratio of the metabolite's ion intensity to that of the parent compound, the N-carbamoyl glucuronide was formed to a much greater extent in rat and hamster liver microsomes compared to those from mouse, dog, monkey, or human, which all showed similar, lower levels of formation. researchgate.netnih.govdoi.org This highlights a marked species difference in the activity of this specific metabolic pathway. researchgate.netnih.gov While the metabolite has been detected in the plasma of rats and dogs after administration of the parent drug, these species differences in vitro are noteworthy. glpbio.comcaymanchem.com

Table 2: Comparative In Vitro Formation of this compound in Liver Microsomes of Various Species

| Species | Relative Formation Rate |

|---|---|

| Rat | High |

| Hamster | High |

| Dog | Low |

| Monkey | Low |

| Mouse | Low |

| Human | Low |

This table illustrates the relative extent of metabolite formation as observed in liver microsomal incubations. Formation in rat and hamster was notably higher than in other species tested. researchgate.netnih.govdoi.org

Qualitative Differences in Metabolite Formation Across Species

This compound is recognized as a minor phase II metabolite of sitagliptin. caymanchem.commedchemexpress.com Its formation has been observed across multiple species, though its prominence can vary, a common phenomenon in drug metabolism studies.

In human studies, this N-carbamoyl glucuronide conjugate (designated as M4 in some research) is a minor component found in plasma, accounting for approximately 1% of the total radioactivity following the administration of radiolabeled sitagliptin. researchgate.net In vitro investigations using rat hepatocytes have also identified the N-carbamoyl glucuronidation pathway as a minor route of metabolism for sitagliptin. strath.ac.uk Furthermore, the metabolite has been detected in the plasma of both rats and dogs. caymanchem.com

While direct comparative kinetic studies for sitagliptin carbamoyl glucuronide formation across a wide range of species are not extensively detailed in the public domain, valuable insights can be drawn from investigations into analogous carbamoyl glucuronide metabolites of other compounds. For example, studies on the drug vabicaserin (B107045) showed that its carbamoyl glucuronide was the predominant circulating metabolite in humans and monkeys, but a relatively minor one in rats. nih.gov These findings also demonstrated that in vitro metabolite profiles generated in liver microsomes generally correlated well with the in vivo metabolic outcomes. nih.gov

For another novel N-carbamoyl glucuronide, in vitro formation was successfully observed in liver microsomes from a variety of species, including mice, rats, hamsters, dogs, monkeys, and humans, with the most significant formation noted in rats and hamsters. researchgate.netnih.gov This underscores that the metabolic capability for forming this type of conjugate exists across common preclinical species and humans, although the quantitative output can differ significantly.

Table 1: Documented Presence of this compound Across Species

| Species | Presence Detected | Study Context | Citation |

| Human | Yes | Plasma | researchgate.net |

| Rat | Yes | Plasma, Hepatocyte Incubations | caymanchem.comstrath.ac.uk |

| Dog | Yes | Plasma | caymanchem.com |

Enzymatic Reaction Kinetics of Glucuronide Formation

Determination of Kinetic Parameters (e.g., K_m, V_max) for Involved UGTs

The direct kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for the specific UGT enzymes responsible for the formation of this compound are not widely published. However, the mechanism for this uncommon type of glucuronidation has been elucidated for other compounds, providing a strong basis for understanding the process.

The formation of N-carbamoyl glucuronides is a UGT-catalyzed reaction that uniquely requires the incorporation of carbon dioxide. researchgate.netnih.gov Mechanistic studies utilizing stable-labeled carbon dioxide (¹³CO₂) have confirmed that CO₂, sourced from bicarbonate buffer in in vitro assays, is integrated into the carbamoyl moiety of the final metabolite. researchgate.netnih.gov

Reaction phenotyping performed for a different N-carbamoyl glucuronide metabolite successfully identified specific UGT isoforms capable of facilitating this reaction. In a CO₂-rich environment, UGT1A1, UGT1A3, and UGT2B7 were all shown to produce the N-carbamoyl glucuronide metabolite. researchgate.netnih.gov This suggests that these particular enzymes are strong candidates for catalyzing the analogous formation of this compound.

Table 2: UGT Enzymes Implicated in N-Carbamoyl Glucuronide Formation (from analogous compound studies)

| UGT Isoform | Capability | Study Context | Citation |

| UGT1A1 | Demonstrated Formation | In vitro incubation with Supersomes | researchgate.netnih.gov |

| UGT1A3 | Demonstrated Formation | In vitro incubation with Supersomes | researchgate.netnih.gov |

| UGT2B7 | Demonstrated Formation | In vitro incubation with Supersomes | researchgate.netnih.gov |

Implications for In Vitro Drug-Drug Interaction Potential

The potential for a drug to cause interactions is closely linked to its metabolic pathways. For sitagliptin, metabolism is a minor route of elimination, as a large portion of the drug is excreted unchanged in the urine. researchgate.net This characteristic inherently lowers the risk of clinically significant drug-drug interactions (DDIs) mediated by metabolic enzymes.

From a mechanistic standpoint, DDIs could theoretically occur if a co-administered drug were a potent inhibitor or inducer of the UGT enzymes responsible for forming this metabolite (potentially UGT1A1, UGT1A3, and UGT2B7). researchgate.netnih.gov However, given the minor role of this pathway for sitagliptin, such an interaction is unlikely to be clinically relevant. Conversely, sitagliptin is not expected to be a significant competitive inhibitor of the glucuronidation of other drugs metabolized by these UGTs, as it is only a minor substrate itself. The increasing availability of selective substrate and inhibitor probes for UGT enzymes is enhancing the ability to more accurately assess DDI potential from these pathways in vitro. researchgate.net

In Vivo Detection and Disposition of Sitagliptin Carbamoyl Beta D Glucuronide

Detection in Biological Matrices

The identification and quantification of Sitagliptin (B1680988) Carbamoyl (B1232498) beta-D-Glucuronide have been accomplished in various biological samples across different species through metabolic studies, typically employing radiolabeled compounds and advanced spectrometric techniques.

In animal models, the excretion of sitagliptin and its metabolites occurs through both renal and biliary pathways. nih.gov Sitagliptin Carbamoyl beta-D-Glucuronide has been detected in the excreta of rats. nih.gov While the primary route of elimination for the parent drug is renal, biliary excretion was noted as an important pathway in rats. nih.gov In total, approximately 10% to 16% of a radiolabeled dose was recovered in the excreta of rats and dogs as various phase I and II metabolites, which includes the N-carbamoyl glucuronide conjugate. nih.gov

Consistent with findings in animal models, the metabolism of sitagliptin in humans is not extensive. nih.gov this compound, referred to as an N-carbamoyl glucuronic acid conjugate, is one of six metabolites detected at trace levels in human plasma. nih.gov Collectively, these metabolites are minor components, with the parent drug accounting for approximately 74% of the total radioactivity's area under the curve (AUC) in plasma. nih.gov The N-carbamoyl glucuronide metabolite was also detected at low levels in human urine. nih.gov

Table 1: Detection of this compound in Biological Matrices

| Species | Biological Matrix | Finding |

| Rat | Plasma, Urine, Bile | Detected as a minor metabolite; part of the 10-16% of the dose excreted as metabolites. caymanchem.comnih.gov |

| Dog | Plasma, Excreta | Detected as a minor metabolite; part of the 10-16% of the dose excreted as metabolites. caymanchem.comnih.gov |

| Human | Plasma, Urine | Detected at trace levels, representing a very small fraction of circulating radioactivity and total excreted metabolites. nih.gov |

Comparative Metabolic Profiles In Vivo

Comparing the metabolic fate of sitagliptin across species reveals a high degree of similarity, particularly in the limited extent of its biotransformation.

The metabolic profile of sitagliptin shows notable consistency between preclinical species (rats, dogs) and humans. In all species studied, the parent drug is the major circulating and excreted component. nih.govnih.gov The formation of this compound is a common but minor pathway observed in both animals and humans. nih.govnih.gov While the specific metabolites detected are largely the same, including the N-carbamoyl glucuronide, slight quantitative differences may exist. For instance, studies on other compounds forming N-carbamoyl glucuronides have shown that the extent of formation can vary, with species like rats sometimes showing a greater capacity for this pathway compared to others. doi.org

The in vivo metabolism of sitagliptin is minimal across all species evaluated. nih.govnih.gov The drug is primarily eliminated through renal excretion of the unchanged parent drug. nih.govnih.govgabi-journal.net In humans, only about 16% of an administered dose is excreted as metabolites, with 13% found in urine and 3% in feces. nih.gov This indicates that biotransformation, including the N-carbamoyl glucuronidation pathway, plays a secondary role in the clearance of sitagliptin. nih.gov Similarly, in rats and dogs, metabolites accounted for only 10% to 16% of the dose recovered in excreta. nih.gov This low level of biotransformation underscores that the pharmacological activity and pharmacokinetic profile of sitagliptin are predominantly governed by the parent compound itself. nih.govnih.gov

Biotransformation Stability and Fate In Vivo

The in vivo fate of this compound, a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, is determined by its stability within biological systems and its susceptibility to enzymatic cleavage.

This compound is recognized as a minor phase II metabolite of sitagliptin, formed through the process of N-carbamoyl glucuronidation. glpbio.comcaymanchem.com Its stability and presence have been confirmed in preclinical species following the administration of the parent drug, sitagliptin.

Research findings indicate that this conjugate is detectable in the plasma of various animal models, highlighting its formation and circulation as part of the metabolic profile of sitagliptin. In studies involving the disposition of sitagliptin, this carbamoyl glucuronide was identified in the plasma of both rats and dogs. glpbio.comcaymanchem.com

In human studies with radiolabeled [14C]sitagliptin, the N-carbamoyl glucuronide conjugate, designated as M4, was quantified as a minor component. It accounted for approximately 1% of the total circulating radioactivity in plasma, indicating its limited exposure in humans compared to the parent drug. researchgate.net The stability of the compound in storage is noted to be at least four years when kept at -20°C. caymanchem.com

Table 1: Detection of this compound in Biological Systems

| Species | Biological Matrix | Study Context | Finding | Citation |

| Rat | Plasma | Disposition studies after sitagliptin administration | Detected as a phase II metabolite. | glpbio.comcaymanchem.com |

| Dog | Plasma | Disposition studies after sitagliptin administration | Detected as a phase II metabolite. | glpbio.comcaymanchem.com |

| Human | Plasma | Metabolism studies after oral [14C]sitagliptin dose | Identified as metabolite M4, constituting ~1% of circulating radioactivity. | researchgate.net |

Glucuronide conjugates are typically substrates for beta-glucuronidase, a lysosomal hydrolase enzyme responsible for cleaving the glucuronic acid moiety from various substances. covachem.comnih.gov This enzymatic hydrolysis reverts the metabolite back to its aglycone form. Given that this compound is a glucuronide conjugate, it has the potential to be hydrolyzed by beta-glucuronidase present in various mammalian tissues. nih.gov

Table 2: Mechanism of Beta-Glucuronidase Hydrolysis

| Step | Description | Key Components |

| 1. Substrate Binding | The glucuronide conjugate (e.g., this compound) binds to the active site of the beta-glucuronidase enzyme. | Enzyme active site, Glucuronide conjugate |

| 2. Catalysis | A catalytic glutamic acid residue in the enzyme protonates the glycosidic oxygen of the conjugate. nih.gov | Catalytic amino acid residues (e.g., Glu451) |

| 3. Aglycone Release | The bond between the aglycone (the carbamoyl-sitagliptin moiety) and the glucuronic acid is cleaved, releasing the aglycone. nih.gov | Aglycone, Water |

| 4. Glucuronic Acid Release | The remaining glucuronic acid portion is released from the enzyme, regenerating the enzyme for another catalytic cycle. | D-glucuronic acid |

Analytical Methodologies for the Characterization and Quantification of Sitagliptin Carbamoyl Beta D Glucuronide

Chromatographic Separation Techniques

The separation of Sitagliptin (B1680988) Carbamoyl (B1232498) beta-D-Glucuronide from the parent drug, sitagliptin, and other metabolites is primarily achieved through advanced liquid chromatography. The inherent polarity of the glucuronide moiety necessitates specific conditions to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of sitagliptin and its metabolites. globalresearchonline.netresearchgate.netijcsrr.org For metabolites like the carbamoyl glucuronide, reversed-phase HPLC is typically employed. The methods are optimized to handle the complexity of biological samples such as plasma and urine. globalresearchonline.net

In a pivotal study on the disposition of sitagliptin in rats and dogs, HPLC was used as the separation front-end for radiolabeled samples. The analysis utilized a gradient elution on a reversed-phase column to separate sitagliptin from its various metabolites, including the carbamoyl glucuronide conjugate. The mobile phase typically consists of an aqueous component, often a buffer like ammonium (B1175870) formate (B1220265), and an organic modifier such as acetonitrile (B52724) or methanol. The gradient starts with a high aqueous percentage to retain polar compounds like glucuronides and gradually increases the organic content to elute the less polar components.

Table 1: Illustrative HPLC Parameters for Metabolite Separation

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Ammonium formate buffer in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Detection | Radiometric, Mass Spectrometry |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it well-suited for metabolite identification. nih.govzenodo.orgnih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper and narrower peaks. nih.gov While specific applications detailing the separation of Sitagliptin Carbamoyl beta-D-Glucuronide are not extensively published, the principles of UPLC are routinely applied for the analysis of sitagliptin and its other metabolites in various matrices. nih.govnih.govsemanticscholar.org The enhanced efficiency of UPLC is particularly beneficial for resolving closely eluting metabolites and isomers, which is often a challenge in metabolic profiling.

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the detection and structural confirmation of drug metabolites. ijcsrr.orgzenodo.org Its high sensitivity and specificity allow for the unambiguous identification of compounds like this compound, even at the low concentrations typical for a minor metabolite. caymanchem.commedchemexpress.com

Liquid Chromatography-Mass Spectrometry (LC/MS) for Detection

LC/MS is the definitive technique for detecting and quantifying sitagliptin metabolites in biological fluids. semanticscholar.orgnih.gov In studies investigating the metabolic fate of sitagliptin, LC/MS was used to generate mass chromatograms and full-scan mass spectra of metabolites present in plasma, bile, and urine of rats and dogs. The carbamoyl glucuronide of sitagliptin was identified as a minor metabolite (designated M4) in these preclinical species.

Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. The full-scan mass spectrum of this compound would exhibit a protonated molecular ion [M+H]⁺ at m/z 628. This corresponds to the addition of a proton to the molecular weight of the compound (627.5 g/mol ). caymanchem.com The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the detected ion.

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites. semanticscholar.orgresearchgate.net In this technique, the precursor ion of interest (e.g., m/z 628 for the carbamoyl glucuronide) is isolated and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint.

For this compound, the MS/MS spectrum provides definitive structural information. A key fragmentation observed is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the protonated parent drug, sitagliptin, at m/z 408. Further fragmentation of the m/z 408 ion would yield product ions characteristic of the sitagliptin structure itself. This logical fragmentation pathway confirms the identity of the metabolite as a glucuronide conjugate of sitagliptin.

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | m/z (Daltons) | Description |

|---|---|---|

| Precursor Ion [M+H]⁺ | 628 | Protonated molecular ion of the metabolite. |

| Product Ion | 408 | Resulting from the neutral loss of glucuronic acid (176 Da), corresponds to [Sitagliptin+H]⁺. |

Application of Hydrogen/Deuterium (B1214612) Exchange Experiments

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics by monitoring the exchange of backbone amide protons with deuterium from a solvent. youtube.comnih.gov It is primarily used to study higher-order protein structures, ligand binding sites, and protein-protein interactions. youtube.com

There is no specific information in the reviewed scientific literature to suggest that HDX-MS has been applied to the small molecule metabolite this compound. The application of HDX is generally not relevant for the structural elucidation of small molecule metabolites, for which techniques like NMR and traditional MS/MS are the standard.

Accurate Mass Measurement for Elemental Composition Determination

The definitive identification of metabolites like this compound relies on advanced mass spectrometry techniques. Accurate mass measurement is a cornerstone of this process, providing a highly precise mass value of a molecule that can be used to determine its elemental composition with a high degree of confidence.

In studies characterizing the biotransformation of sitagliptin, metabolites were structurally identified on the basis of accurate mass analyses conducted using Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). strath.ac.uk For this compound, the molecular formula has been established as C₂₃H₂₃F₆N₅O₉. caymanchem.com This composition corresponds to a specific, high-precision molecular weight that can be experimentally verified. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, are capable of measuring the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This level of accuracy allows analysts to distinguish between compounds that may have the same nominal mass but differ in their elemental makeup, thereby confirming the proposed chemical formula. For instance, the formation of glucuronide metabolites of sitagliptin has been confirmed in vitro through the detection of corresponding m/z values and characteristic fragment ions, such as the loss of the glucuronide group (176 Da), in MS2 spectra. strath.ac.uk

Quantitative Bioanalytical Method Validation for Metabolites

Development of Sensitive and Selective Assays for Quantification

The quantification of drug metabolites, particularly those present at low concentrations, requires the development of highly sensitive and selective bioanalytical assays. This compound is a minor metabolite, found at trace levels in plasma, urine, and feces following the administration of sitagliptin. nih.govnih.gov In human studies, it was one of six metabolites that each accounted for less than 7% of the total radioactivity in plasma after a dose of radiolabeled sitagliptin. nih.gov

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its superior specificity and sensitivity. nih.gov The development of an LC-MS/MS assay for a metabolite like this compound involves optimizing several key components:

Sample Preparation: Efficient extraction of the metabolite from complex biological matrices (e.g., plasma, urine) is critical. This often involves techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances. mdpi.comsemanticscholar.org

Chromatographic Separation: An HPLC or UHPLC system is used to separate the metabolite from the parent drug and other endogenous components before detection. The choice of column (e.g., C18) and mobile phase is optimized to achieve a sharp peak shape and a unique retention time for the analyte. mdpi.comjournaljpri.com

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the metabolite) and a characteristic product ion generated through fragmentation. Monitoring this specific mass transition provides exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations. journaljpri.comnih.gov

While numerous validated methods exist for the parent drug, sitagliptin, specific validated assays for its individual metabolites are less commonly detailed in the literature. nih.gov However, the principles applied are identical.

Parameters of Validation (e.g., linearity, precision, accuracy, limit of detection, limit of quantification)

For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation in accordance with guidelines from regulatory bodies like the FDA. mdpi.com While specific validation data for this compound assays are not widely published, the validation would need to demonstrate the following parameters, as exemplified by assays for the parent drug and other pharmaceutical impurities. nih.govscielo.br

Linearity: The assay must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. For example, a validated LC-MS/MS method for sitagliptin showed excellent linearity in the concentration range of 5–1000 ng/mL, with a correlation coefficient (r²) greater than 0.998. mdpi.comnih.gov

Precision and Accuracy: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. In a validated assay for sitagliptin, accuracy was between -7.5% and 5.3%, and precision was better than 9.5% coefficient of variation (CV). researchgate.net For impurity analysis, accuracy is often determined by spike recovery experiments, with acceptance criteria typically between 80% and 120%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a highly sensitive impurity method, the LOQ can be in the parts-per-million (ppm) or even parts-per-billion (ppb) range. nih.gov For instance, a validated HPLC method for sitagliptin in plasma reported an LOQ of 10 ng/ml. semanticscholar.org

Table 1: Illustrative Parameters for Bioanalytical Method Validation This table describes the key validation parameters required for a quantitative assay. The example values are based on published methods for the parent compound, sitagliptin, and serve to illustrate the performance characteristics that would be required for an assay quantifying this compound.

| Parameter | Description | Example Acceptance Criteria (based on parent drug/impurity assays) |

|---|---|---|

| Linearity (r²) | Measures how well the calibration curve fits the linear regression model. | r² > 0.99 rsc.org |

| Accuracy (% Bias) | Closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LOQ). researchgate.net |

| Precision (% CV) | The degree of scatter between a series of measurements. | ≤15% Coefficient of Variation (CV) (≤20% at LOQ). researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately and precisely measured. | Must be determined and suitable for the expected concentrations. semanticscholar.orgnih.gov |

Radiometric Techniques in Metabolic Studies

Use of Radiolabeled Parent Compounds for Metabolite Tracking

Radiolabeling is a fundamental technique in drug metabolism studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. Studies investigating the metabolic fate of sitagliptin in humans, rats, and dogs utilized [¹⁴C]sitagliptin, where a carbon atom in the sitagliptin molecule was replaced with the radioactive isotope Carbon-14. nih.govnih.govresearchgate.net

After administering a single oral dose of [¹⁴C]sitagliptin, the total radioactivity is tracked in all biological matrices, including plasma, urine, and feces. nih.gov This allows for a complete mass balance assessment, ensuring all administered drug and its related materials are accounted for. This approach revealed that sitagliptin is primarily eliminated by renal excretion of the unchanged parent drug. nih.govnih.gov Crucially, these studies showed that metabolism is a minor elimination pathway. In rats and dogs, approximately 10% to 16% of the radiolabeled dose was recovered in excreta as metabolites. nih.gov In humans, a similar minor role for metabolism was observed, with only 16% of the dose being excreted as metabolites. nih.gov The N-carbamoyl glucuronic acid conjugate was identified as one of these metabolites. nih.govnih.gov

Table 2: Summary of Metabolite Excretion Following a [¹⁴C]Sitagliptin Dose

| Species | % of Radiolabeled Dose Excreted as Metabolites | Primary Route of Excretion | Reference |

|---|---|---|---|

| Human | 16% | Renal | nih.gov |

| Rat | 10-16% | Renal and Biliary | nih.gov |

Radiochromatography for Metabolite Profiling

Following the administration of a radiolabeled compound, radiochromatography is employed to separate and quantify the parent drug and its various metabolites. This technique combines the separating power of chromatography (typically HPLC) with a radioactivity detector (e.g., a liquid scintillation counter). researchgate.net

As the sample from a radiometric study is passed through the HPLC column, the different components (parent drug and metabolites) are separated based on their physicochemical properties and emerge at different retention times. The eluent from the column then flows through a radioactivity detector, which measures the amount of ¹⁴C in real-time, generating a radiochromatogram. Each peak in the radiochromatogram corresponds to a different radioactive component, and the area under each peak is proportional to its concentration.

This method was used to create the metabolite profiles for sitagliptin in plasma, urine, and feces. nih.gov It allowed for the quantification of the parent drug relative to its metabolites. In human plasma, approximately 74% of the total radioactivity area under the curve (AUC) was accounted for by the parent drug, with the remaining radioactivity distributed among six trace metabolites, including this compound. nih.gov This demonstrates that radiochromatography is essential for determining the relative abundance of metabolites and identifying major versus minor biotransformation pathways.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Description |

|---|---|

| Sitagliptin | The parent drug, a dipeptidyl peptidase-4 (DPP-4) inhibitor. |

Enzymological and Mechanistic Research on N Carbamoyl Glucuronidation

Substrate Specificity of UGT Enzymes for N-Carbamoyl Glucuronidation

The UDP-glucuronosyltransferase (UGT) enzymes are responsible for catalyzing the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.gov While UGTs are known for their broad and often overlapping substrate specificity, certain isoforms have been identified as key players in N-carbamoyl glucuronidation. doi.orgnih.gov

Research into the N-carbamoyl glucuronidation of various xenobiotics has implicated several UGT isoforms. For instance, studies on a dipeptidyl peptidase-4 (DPP-4) inhibitor revealed that UGT1A1, UGT1A3, and UGT2B7 were capable of forming an N-carbamoyl glucuronide metabolite. doi.orgnih.gov In the case of sertraline (B1200038), UGT2B7 was the principal enzyme involved, with minor contributions from UGT1A3, UGT1A6, and UGT2B4. doi.org Varenicline's N-carbamoyl glucuronide formation is reportedly catalyzed exclusively by UGT2B7. doi.org

While specific reaction phenotyping studies for sitagliptin (B1680988) leading to its carbamoyl (B1232498) glucuronide are not extensively detailed in the public domain, the limited oxidative metabolism of sitagliptin is primarily mediated by CYP3A4 with a minor role for CYP2C8. nih.gov The subsequent glucuronidation step to form sitagliptin carbamoyl beta-D-glucuronide likely involves one or more of the UGT enzymes known to catalyze this type of reaction, such as those in the UGT1A and UGT2B families. doi.orgnih.gov The promiscuity of these enzymes makes it challenging to pinpoint a single isoform responsible without specific in vitro studies using recombinant human UGTs. nih.gov

Factors Influencing N-Carbamoyl Glucuronidation Efficiency

The efficiency of N-carbamoyl glucuronidation is not solely dependent on enzyme kinetics but is also influenced by several physicochemical and biological factors.

The formation of the carbamic acid intermediate is a critical prerequisite for N-carbamoyl glucuronidation. This reaction between an amine and carbon dioxide is pH-dependent. doi.org Optimal formation of the carbamate (B1207046) is generally observed in a pH range of 6 to 9. doi.org At lower pH values, the amine group is more likely to be protonated, rendering it less nucleophilic and thus less reactive with carbon dioxide. Conversely, at higher pH, the concentration of dissolved carbon dioxide decreases. doi.org The rate of carbamate formation for some amines has been shown to be virtually independent of basicity at a pH of 10, suggesting that at a sufficiently high pH, the reaction proceeds rapidly. researchgate.net Therefore, the local pH environment within the endoplasmic reticulum, where UGT enzymes are located, can significantly impact the availability of the carbamic acid substrate for glucuronidation. youtube.com

The activity of UGT enzymes can be subject to allosteric modulation, where the binding of a molecule at one site affects the enzyme's activity at another site. This can manifest as either inhibition or activation. For example, UGT1A1 has been shown to exhibit allosteric sigmoidal kinetics for the glucuronidation of β-estradiol. tandfonline.com The presence of multiple substrates or other compounds in an in vitro system can lead to complex kinetic profiles, including enzyme activation. tandfonline.com

Furthermore, the in vitro environment itself can influence measured enzyme activity. For instance, incubations performed in a bicarbonate buffer under a carbon dioxide-rich atmosphere have been shown to significantly increase the formation of N-carbamoyl glucuronides compared to incubations in a phosphate (B84403) buffer. doi.org This highlights the importance of the availability of carbon dioxide for the initial carbamic acid formation step. Protein-protein interactions between different UGT isoforms or with splice variants can also modulate glucuronidation activity, acting as dominant inhibitors and reducing the velocity of the reaction. nih.gov

Distinction from Other Glucuronide Conjugates

N-carbamoyl glucuronides represent a unique class of metabolites with distinct properties compared to other types of glucuronide conjugates, particularly the more common acyl glucuronides.

Acyl glucuronides are formed from the glucuronidation of carboxylic acid-containing compounds. nih.gov A key difference lies in the initial substrate: N-carbamoyl glucuronidation requires the formation of a carbamic acid from an amine and carbon dioxide, whereas acyl glucuronidation directly conjugates glucuronic acid to a carboxyl group. doi.orgnih.gov This distinction in their formation pathway contributes to differences in their chemical properties and biological reactivity. While both are phase II metabolites, the potential for reactivity and subsequent toxicity is a significant point of differentiation. nih.gov

A critical distinction between N-carbamoyl glucuronides and acyl glucuronides is their chemical stability. Acyl glucuronides are known to be chemically reactive and can undergo intramolecular rearrangement (acyl migration) and hydrolysis. nih.gov This reactivity can lead to the formation of adducts with proteins, which has been implicated in idiosyncratic drug toxicity. nih.govdntb.gov.ua The half-lives of problematic acyl glucuronides in buffer can be less than two hours. researchgate.net

In contrast, N-carbamoyl glucuronides are generally considered to be stable phase II conjugates. researchgate.net For example, an N-carbamoyl glucuronide was reported to be completely stable in a buffer at 37°C for 4 hours, whereas it was readily cleaved by β-glucuronidase, indicating a stable conjugate that can be hydrolyzed enzymatically in vivo. researchgate.net This stability suggests a lower potential for the formation of reactive intermediates and covalent protein binding compared to many acyl glucuronides.

Future Research Directions and Unanswered Questions

Elucidation of Additional Minor Metabolic Pathways for Sitagliptin (B1680988) and its Metabolites

While the primary route of sitagliptin elimination is renal excretion of the parent drug, a small fraction undergoes metabolism. gabi-journal.net The formation of Sitagliptin Carbamoyl (B1232498) beta-D-Glucuronide represents one such minor pathway. Future research should aim to comprehensively map all minor metabolic pathways of sitagliptin. This includes not only the initial biotransformation of the parent drug but also the subsequent metabolism of its metabolites. For instance, it is currently unknown if Sitagliptin Carbamoyl beta-D-Glucuronide undergoes further biotransformation in the body. Identifying these downstream metabolites is crucial for a complete understanding of the drug's disposition and to rule out the formation of any pharmacologically active or potentially toxic species. Advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and characterizing these novel metabolites in various biological matrices.

Comprehensive UGT Enzyme Kinetics and Structural Biology of N-Carbamoyl Glucuronidation

The formation of N-carbamoyl glucuronides is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov However, the specific UGT isoforms responsible for the N-carbamoyl glucuronidation of sitagliptin have not been definitively identified. Research on other compounds suggests that enzymes such as UGT1A4 and UGT2B10 are often involved in N-glucuronidation. nih.gov Future investigations should focus on determining the specific UGT enzymes that catalyze the formation of this compound.

This can be achieved through in vitro studies using a panel of recombinant human UGT enzymes. doi.org Such studies would allow for the determination of key enzyme kinetic parameters, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for each contributing UGT isoform. For example, studies on the N-carbamoyl glucuronidation of lorcaserin (B1675133) identified UGT2B15 as the most efficient enzyme, followed by UGT2B7 and UGT2B17. nih.govresearchgate.net A similar approach for sitagliptin would provide valuable insights into the efficiency of its N-carbamoyl glucuronidation.

Furthermore, the structural biology of the UGT enzymes involved in this process is a critical area for future research. Understanding the three-dimensional structure of the enzyme's active site and how sitagliptin binds to it can provide a molecular basis for its substrate specificity and catalytic mechanism. This knowledge can be invaluable for predicting potential drug-drug interactions.

Development of Advanced In Vitro Models for N-Carbamoyl Glucuronide Formation

To better study the formation of this compound, more sophisticated in vitro models are needed. Traditional models using subcellular fractions like liver microsomes have been widely used but may not fully recapitulate the complex cellular environment. nih.gov The development and application of more advanced in vitro systems, such as primary human hepatocytes in culture, liver slices, and organ-on-a-chip technologies, could provide a more physiologically relevant context for studying the metabolism of sitagliptin. nih.govnih.gov

These advanced models can help in several ways:

More Accurate Prediction: They can offer a more accurate prediction of in vivo metabolic pathways and the extent of metabolite formation.

Mechanistic Insights: They can be used to investigate the cellular mechanisms regulating the expression and activity of the UGT enzymes involved.

Toxicity Screening: These models can also be employed to assess any potential cytotoxicity associated with the formation of this compound or its further metabolites.

The use of such models for studying rare metabolic pathways is an emerging area of research. nih.gov

Research into Inter-individual Variability in Glucuronidation Pathways

Significant inter-individual variability exists in drug metabolism, which can be attributed to genetic and non-genetic factors. nih.gov The pharmacogenomics of UGT enzymes is a well-established field, with numerous known genetic polymorphisms that can alter enzyme activity and, consequently, drug metabolism. nih.govresearchgate.net Future research should investigate the impact of genetic variations in the UGT enzymes responsible for sitagliptin's N-carbamoyl glucuronidation on the formation of its glucuronide metabolite.

This can be achieved through pharmacogenomic studies that correlate UGT genotypes with the levels of this compound in patient populations. Identifying individuals who may have a higher or lower capacity to form this metabolite could have clinical implications, particularly if the metabolite is found to have any biological activity or if its formation competes with other clearance pathways. Non-genetic factors such as age, sex, disease state, and co-administered drugs can also influence UGT activity and should be considered in these studies. nih.gov While differences in patient response to sitagliptin across sexes have not been found to be significant, the influence on minor metabolic pathways remains an area for investigation. drugbank.com

Application of In Silico Modeling for Predicting N-Carbamoyl Glucuronidation Metabolism

In silico, or computational, modeling is becoming an increasingly valuable tool in drug development for predicting metabolic fate. acs.org Future research should focus on developing and validating in silico models that can accurately predict the N-carbamoyl glucuronidation of sitagliptin. These models can range from quantitative structure-activity relationship (QSAR) models to more complex physiologically based pharmacokinetic (PBPK) models. nih.gov

The development of such models faces challenges, particularly in predicting minor metabolic pathways. However, a robust in silico model for sitagliptin metabolism could:

Screen for Potential Interactions: Help in screening for potential drug-drug interactions involving the N-carbamoyl glucuronidation pathway.

Predict Variability: Be used to simulate the impact of genetic polymorphisms and other factors on metabolite formation.

Guide Future Studies: Inform the design of future in vitro and in vivo studies.

The integration of experimental data from advanced in vitro models with in silico modeling approaches will be key to building more accurate and predictive models of sitagliptin's metabolism. cam.ac.uk

Q & A

Basic Research Questions

Q. How is Sitagliptin Carbamoyl β-D-Glucuronide identified as a metabolite of sitagliptin in preclinical models?

- Methodology : Use high-resolution LC-MS/MS to detect and quantify the metabolite in plasma or urine samples from animal models (e.g., rats or dogs). Key markers include the molecular ion [M+H]+ at m/z 585.55 and fragmentation patterns consistent with N-carbamoyl glucuronidation . Confirm identity via synthetic reference standards (e.g., TRC S490995, CAS 940002-59-5) .

- Species-Specific Considerations : Metabolism varies across species; prioritize models where glucuronidation pathways are well-characterized (e.g., rats for initial screening) .

Q. What analytical techniques are optimal for distinguishing Sitagliptin Carbamoyl β-D-Glucuronide from its parent drug and other metabolites?

- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column and mobile phases containing ammonium formate/acetonitrile gradients to resolve structurally similar compounds .

- Mass Spectrometry : Use MRM (Multiple Reaction Monitoring) transitions specific to the glucuronide moiety (e.g., m/z 585.55 → 409.3 for the metabolite vs. m/z 408.4 → 174.1 for sitagliptin) .

Q. What synthetic routes are used to produce Sitagliptin Carbamoyl β-D-Glucuronide for reference standards?

- Key Steps :

Enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9) to conjugate sitagliptin with glucuronic acid .

Purification via preparative HPLC with UV detection at 254 nm .

Validation using NMR (e.g., ¹H and ¹³C spectra) to confirm β-D-glucuronide stereochemistry .

Advanced Research Questions

Q. How do experimental designs for studying Sitagliptin Carbamoyl β-D-Glucuronide differ between in vitro and in vivo models?

- In Vitro : Use hepatocyte suspensions or microsomal assays with NADPH/UGT cofactors to assess metabolic stability. Monitor time-dependent formation rates (e.g., t₁/₂ = 45–60 min in rat microsomes) .

- In Vivo : Administer radiolabeled sitagliptin (e.g., ¹⁴C) to rodents and collect plasma at staggered timepoints (0.5–24 hr) for metabolite profiling. Include bile duct-cannulated models to assess enterohepatic recirculation .

Q. How can researchers resolve contradictions in reported metabolic stability data for Sitagliptin Carbamoyl β-D-Glucuronide?

- Critical Factors :

- Species Variability : Cross-validate findings in multiple species (e.g., rat vs. dog) to identify interspecies UGT expression differences .

- Matrix Effects : Compare plasma vs. tissue homogenates; protein binding may alter metabolite recovery .

- Dose Dependency : Test multiple sitagliptin doses (e.g., 5–9 mg/kg in rats) to assess nonlinear pharmacokinetics .

Q. What mechanistic insights can be gained from studying the role of β-D-glucuronidation in sitagliptin’s pharmacological activity?

- Hypothesis Testing :

- Use UGT knockout models or chemical inhibitors (e.g., probenecid) to block glucuronidation and evaluate changes in sitagliptin’s bioavailability and DPP-4 inhibition efficacy .

- Compare the metabolite’s binding affinity to DPP-4 vs. the parent drug using surface plasmon resonance (SPR) assays .

Q. What are the challenges in quantifying Sitagliptin Carbamoyl β-D-Glucuronide in complex biological matrices?

- Analytical Pitfalls :

- Ion Suppression : Mitigate using stable isotope-labeled internal standards (e.g., deuterated analogs) .

- Isomer Interference : Differentiate from α-anomers or methyl esters (e.g., TRC S491010) via chromatographic retention time shifts .

Methodological Recommendations

- For Structural Confirmation : Combine HR-MS, NMR, and synthetic reference standards to avoid misidentification .

- For Pharmacokinetic Studies : Include bile duct-cannulated models to capture enterohepatic recycling effects .

- For Enzyme Kinetics : Use recombinant UGT isoforms to isolate glucuronidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.